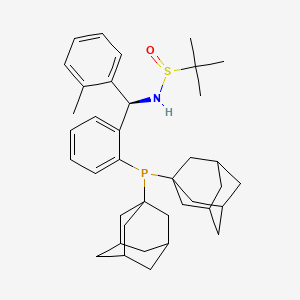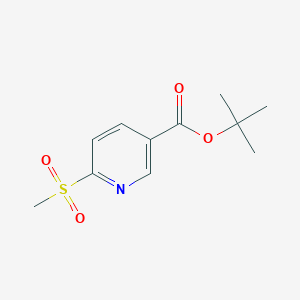
5-Iodopyrazine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodopyrazine-2,3-diamine is a heterocyclic organic compound with the molecular formula C4H5IN4 It is characterized by the presence of an iodine atom at the 5th position and two amino groups at the 2nd and 3rd positions on the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopyrazine-2,3-diamine typically involves the iodination of pyrazine-2,3-diamine. One common method includes the reaction of pyrazine-2,3-diamine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodopyrazine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups replacing the iodine atom or modifications on the amino groups.
Aplicaciones Científicas De Investigación
5-Iodopyrazine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Iodopyrazine-2,3-diamine involves its interaction with various molecular targets and pathways. The iodine atom and amino groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest its potential in modulating specific biochemical processes.
Comparación Con Compuestos Similares
Pyrazine-2,3-diamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromopyrazine-2,3-diamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
5-Chloropyrazine-2,3-diamine: Contains a chlorine atom, which also affects its chemical behavior differently compared to the iodine derivative.
Uniqueness: 5-Iodopyrazine-2,3-diamine is unique due to the presence of the iodine atom, which significantly influences its reactivity and potential applications. The iodine atom provides a site for selective substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C4H5IN4 |
|---|---|
Peso molecular |
236.01 g/mol |
Nombre IUPAC |
5-iodopyrazine-2,3-diamine |
InChI |
InChI=1S/C4H5IN4/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,6,8)(H2,7,9) |
Clave InChI |
DYVBHMNWLGIWIC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C(=N1)N)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


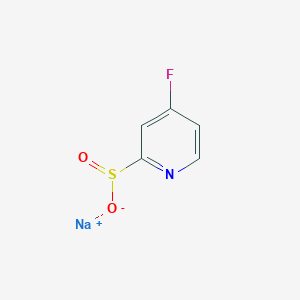
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
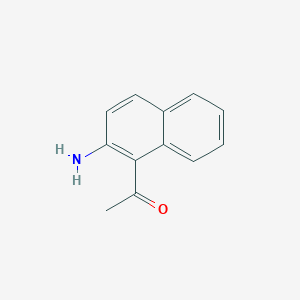
![4-[3-(4-carboxyphenyl)-5-[2,3,4,5,6-pentakis[3,5-bis(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13659697.png)
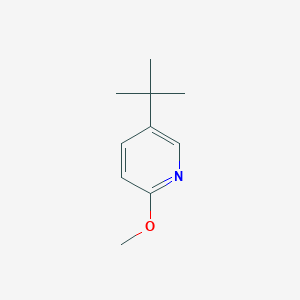

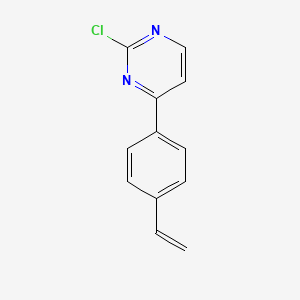
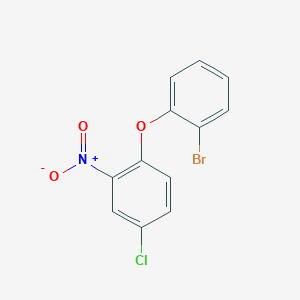
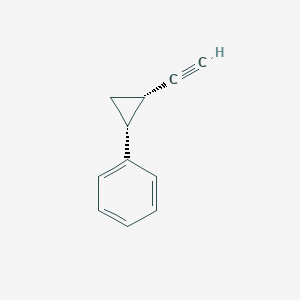
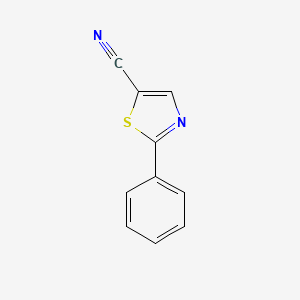
![4-[(3,4-Dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13659740.png)

